N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine
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Overview
Description
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a carboxymethyl group, and a glycine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of an acid catalyst.
Introduction of the trimethyl groups: Methylation reactions are carried out using methyl iodide and a strong base like sodium hydride.
Attachment of the propanoyl group: This step involves the acylation of the furochromene core using propanoyl chloride in the presence of a base such as pyridine.
Formation of the glycine moiety: The final step involves the reaction of the intermediate with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the glycine moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]alanine
- N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]valine
Uniqueness
N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21NO8 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21NO8/c1-10-12(3)29-16-7-17-15(6-14(10)16)11(2)13(21(28)30-17)4-5-18(23)22(8-19(24)25)9-20(26)27/h6-7H,4-5,8-9H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
XKJNSOWYJTZKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(CC(=O)O)CC(=O)O)C)C |
Origin of Product |
United States |
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